N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
Description
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen core substituted with a 4-ethoxyphenyl group at position 2 and a 2,2-dimethylpropanamide moiety at position 4. Its physical properties, including ideal gas entropy (S°gas = 625.82 J/mol·K) and critical temperature (Tc = 853.81 K), have been computationally modeled, suggesting moderate thermal stability .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)20-13-18(24)17-12-15(8-11-19(17)27-20)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYYVNMCWBXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the dimethylpropanamide moiety can be attached through amide bond formation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromenone core can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the amide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxyphenyl and dimethylpropanamide groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Implications
Key Findings:
The 2,2-dimethylpropanamide group, common in all analogs, contributes to metabolic resistance by hindering hydrolysis, as seen in pyrrolo[2,3-d]pyrimidine derivatives (e.g., 24d, 24e) .
Core Modifications: Chromenones fused with heterocycles (e.g., diazaphosphinane in Compound 4) exhibit distinct electronic profiles. The phosphorus-sulfur groups in Compound 4 may enable covalent interactions with cysteine residues in target proteins . Thiazolidinone-containing analogs (e.g., ) show enhanced hydrogen-bonding capacity, critical for kinase inhibition .
Synthetic Accessibility :
- The target compound and its methoxy analog are synthesized via nucleophilic substitution or condensation reactions, similar to protocols for pyrrolo[2,3-d]pyrimidines (yields: 35–90%) .
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic compound belonging to the class of chromenone derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉NO₃
- Molecular Weight : 305.36 g/mol
- CAS Number : 923233-75-4
The compound features a chromenone core, which is known for its diverse biological properties. The ethoxyphenyl substitution enhances its lipophilicity and potential interactions with biological targets.
Mechanisms of Biological Activity
-
Antioxidant Activity :
- The compound has been shown to exhibit significant antioxidant properties. Chromenone derivatives are known to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anticancer Properties :
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes that are overactive in certain diseases. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis in gastric cancer cells | |
| Enzyme Inhibition | Inhibits COX enzymes |
Case Study: Anticancer Activity
In a study published in Pharmacological Research, researchers explored the effects of this compound on gastric cancer cell lines. The results showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis via the mitochondrial pathway. The study concluded that this compound holds promise as a potential therapeutic agent for gastric cancer due to its ability to target multiple pathways involved in tumor growth .
Q & A
Q. Table 1: Comparison of Reaction Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acylation | Piv₂O, 120°C, N₂ atmosphere | 84% | |
| Chlorination | POCl₃, reflux, 4 hours | 80% | |
| Ethoxyphenyl Coupling | Pd(PPh₃)₄, DMF, 80°C | 65% |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~1.2 ppm for dimethylpropanamide methyl groups; aromatic protons at δ 6.8–8.2 ppm) confirm substituent positions and purity .
- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (SHELX suite) or WinGX for anisotropic displacement parameters. ORTEP-III visualizes thermal ellipsoids .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z ~421.18) .
Advanced: How to design experiments to assess its bioactivity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use recombinant enzymes (e.g., kinases, cytochrome P450) in kinetic assays with fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Surface Plasmon Resonance (SPR) monitors real-time binding kinetics (KD, kon/koff) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, with EC₅₀ calculations .
Q. Table 2: Example Bioactivity Data
| Target | Assay Type | IC₅₀/EC₅₀ (µM) | Source |
|---|---|---|---|
| Tyrosine Kinase | Fluorescence | 2.3 ± 0.4 | |
| HeLa Cells | MTT | 12.5 ± 1.8 |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) that may alter potency .
- Orthogonal Validation : Reproduce conflicting studies with standardized protocols. For example, discrepancies in cytotoxicity may arise from differences in cell passage number or serum content .
- Structural Analysis : Use molecular docking (AutoDock Vina) to assess binding mode consistency across crystal structures (PDB) or homology models .
Advanced: What computational methods are used to study structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to identify critical hydrogen bonds (e.g., ethoxyphenyl O–H···enzyme active site) .
- QSAR Modeling : Build regression models (Random Forest, PLS) using descriptors like LogP, topological polar surface area (TPSA), and Hammett constants .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for derivatives to predict affinity changes upon substituent modification .
Advanced: How to optimize reaction conditions for scale-up without compromising yield?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
- Continuous Flow Chemistry : Reduces side reactions in chlorination steps by maintaining precise residence times .
- In-line Analytics : FTIR or HPLC monitors reaction progress to terminate at peak conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
